molecular formula C20H15ClO3 B6411676 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid CAS No. 1261900-83-7

2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid

Cat. No.: B6411676
CAS No.: 1261900-83-7
M. Wt: 338.8 g/mol
InChI Key: UXLHVLLQZQZEQL-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid is an organic compound that features a benzyloxy group and a chlorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Benzoic Acid Core: The final step involves the formation of the benzoic acid core, which can be achieved through carboxylation reactions or oxidation of the corresponding benzyl alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrocarbons.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and chlorine atom can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyphenylacetic acid: Similar structure but lacks the chlorine atom.

    2-(2-Benzyloxyphenyl)benzoic acid: Similar structure but lacks the chlorine atom.

    6-Chlorobenzoic acid: Similar structure but lacks the benzyloxy group.

Uniqueness

2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid is unique due to the presence of both the benzyloxy group and the chlorine atom, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-6-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-17-11-6-10-16(19(17)20(22)23)15-9-4-5-12-18(15)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLHVLLQZQZEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692206
Record name 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-83-7
Record name 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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